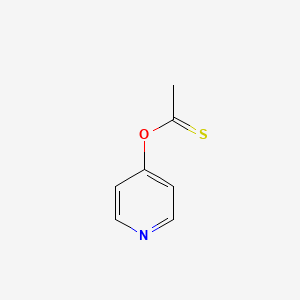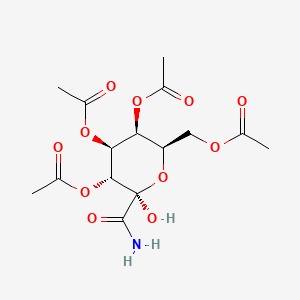
Bauxite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bauxite is a sedimentary rock with a relatively high aluminium content. It is the world’s main source of aluminium and gallium . Bauxite consists mostly of the aluminium minerals gibbsite, boehmite, and diaspore, mixed with iron oxides, clay mineral kaolinite, and small amounts of anatase and ilmenite .
Synthesis Analysis
Bauxite is formed through the weathering of aluminum-rich rocks in tropical and subtropical regions . The industry standard analytical method for reporting the composition of bauxite is by elemental analysis, expressed as metal oxides .
Molecular Structure Analysis
Bauxite is composed of a mixture of minerals, including gibbsite, boehmite, and diaspore, as well as iron oxides and kaolinite . The exact mineral composition of bauxite can vary depending on the location and geological processes that formed it .
Chemical Reactions Analysis
The chemical reactions involved in the formation of bauxite include the breakdown and alteration of aluminum-rich rocks under high temperature and moisture . The refining process involves a series of steps, including digestion, clarification, precipitation, and calcination .
Physical And Chemical Properties Analysis
Bauxite is typically found in layers beneath a few meters of overburden, which can vary in thickness depending on the location . It is a non-clastic sedimentary rock, formed through the weathering and leaching of aluminum-rich rocks and minerals over millions of years .
科学的研究の応用
Engineering Applications
Bauxite residue, a by-product of alumina refining, has potential use in highway engineering projects. Investigations into its properties have produced varying results due to the different compositions of bauxite ore. Enhancements in its strength properties could make it a viable material for construction purposes (Mouratidis & Nikolidakis, 2020).
Environmental and Industrial Waste Management
The high alkalinity of bauxite residue poses environmental risks. Using industrial wastes like waste acid and ammonia nitrogen wastewater for alkalinity regulation can be a cost-effective method for managing bauxite residues. This approach offers economic and ecological benefits by repurposing waste materials (Xue et al., 2019).
Construction Material
Red mud, a waste product from alumina extraction processes, poses environmental challenges due to its high alkalinity. Research indicates that red mud can be refurbished into construction bricks, pavement tiles, and ceramic materials, although large-scale applications are yet to be realized (Mishra, Das, & Mishra, 2021).
Rare Earth Elements Extraction
Some types of bauxite residues are rich in rare-earth elements (REEs), with particular interest in the extraction of scandium. Research on Greek bauxite residue shows high extraction rates for REEs in HCl solutions, suggesting its potential for resource recovery (Borra et al., 2015).
Refractory Production
Bauxite's high alumina content and melting point make it suitable for refractory production. Brazil, a major bauxite producer, has ores suitable as raw materials for refractory applications, as indicated by comprehensive chemical and mineralogical characterizations (Aquino, Riella, & Bernardin, 2011).
Water Treatment
Raw bauxite has been successfully used as a catalyst with ozonation for degrading contaminants like 2,4,6-trichloroanisole in drinking water. This inexpensive and environmentally friendly approach enhances the effectiveness of contaminant removal (Qi et al., 2009).
Beneficiation of Bauxite
Research on the beneficiation of bauxite, especially in China, includes methods like selective grinding, magnetic separation, and flotation. These industrial practices are important for improving the quality of bauxite resources (Zhao, Miller, & Wang, 2010).
Chemical Industry
Apart from aluminum production, bauxite is used to manufacture artificial abrasives and various chemicals such as alum, aluminum sulphate, and others for water purification, dyeing, and tanning (Weitz & Trought, 2019).
Soil and Environmental Remediation
Bauxite, due to its composition, is being considered as a resource for economically interesting elements like rare earth elements and others. The distribution of these elements in bauxite is influenced by various factors, providing insights into potential environmental remediation applications (Mongelli et al., 2017).
作用機序
特性
| { "Design of the Synthesis Pathway": "Bauxite is a naturally occurring mineral that is primarily composed of aluminum hydroxides and oxides. Therefore, the synthesis pathway for bauxite involves the formation of aluminum hydroxides and oxides through the precipitation of aluminum ions from a solution and the subsequent hydrolysis of these ions to form the desired compounds.", "Starting Materials": [ "Aluminum sulfate (Al2(SO4)3)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Dissolve aluminum sulfate in water to form a solution", "Add sodium hydroxide to the solution to precipitate aluminum hydroxide", "Collect the precipitate and wash it with water to remove any impurities", "Dry the aluminum hydroxide precipitate", "Heat the aluminum hydroxide at high temperatures to form aluminum oxide", "Mix the aluminum oxide with other minerals and impurities to form bauxite" ] } | |
CAS番号 |
1318-16-7 |
製品名 |
Bauxite |
分子式 |
Al2H2O4 |
分子量 |
119.975 |
IUPAC名 |
oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.H2O.3O/h;;1H2;;; |
InChIキー |
XXHQVTGCFGYKNL-UHFFFAOYSA-N |
SMILES |
O.O=[Al]O[Al]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)



![3-(2-([7-([3-(3-Hydroxy-3-oxopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-1,3-benzothiazol-3-ium-3-YL)propanoate](/img/structure/B576258.png)
